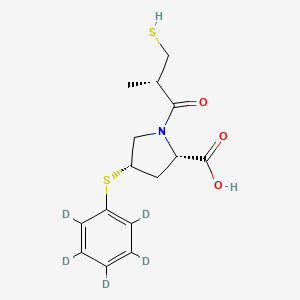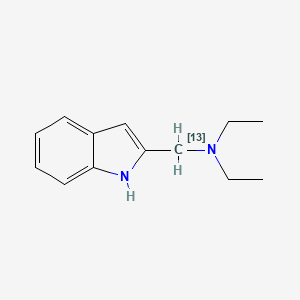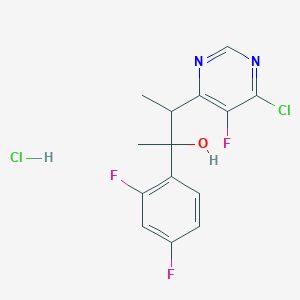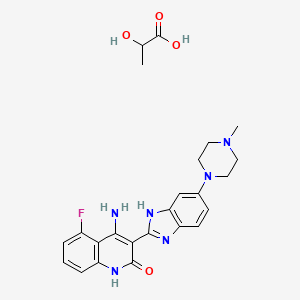
2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione, also known as Dibenzoylmethane-d5, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of chalcones, which are known to exhibit a wide range of biological activities.
Mechanism Of Action
The mechanism of action of 2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione is not fully understood. However, it is believed to exert its biological effects through the regulation of various signaling pathways. For example, it has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical And Physiological Effects
2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione has been reported to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, which is implicated in many diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to have anticancer effects by inducing apoptosis and inhibiting cell proliferation.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione in lab experiments is its deuterium labeling, which allows for the tracking of the compound in biological systems. This compound is also relatively easy to synthesize, which makes it accessible for researchers. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for the research on 2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of more efficient synthesis methods and formulations may improve the bioavailability and efficacy of this compound in vivo.
Conclusion:
In conclusion, 2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione is a compound that has been widely used in scientific research due to its various biological activities. Its deuterium labeling allows for the tracking of the compound in biological systems, and its potential therapeutic applications make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to improve its bioavailability and efficacy in vivo.
Synthesis Methods
The synthesis of 2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione can be achieved by the reaction of dibenzoylmethane with deuterium oxide. This reaction results in the deuterium labeling of the compound, which is an important factor for its use in scientific research.
Scientific Research Applications
2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione has been extensively used in scientific research due to its various biological activities. This compound has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. It has also been reported to have neuroprotective effects and to improve cognitive function.
properties
CAS RN |
3761-46-4 |
|---|---|
Product Name |
2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione |
Molecular Formula |
C₁₅H₅D₅O₃ |
Molecular Weight |
243.27 |
synonyms |
2-Hydroxy-2-phenyl-d5-1,3-indandione; 2-Hydroxy-2-phenyl-1,3-indandione; 2-hydroxyphen-d5-indione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



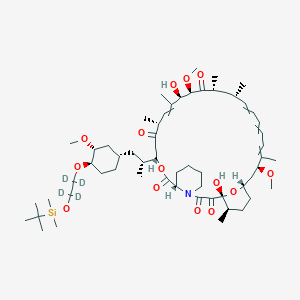

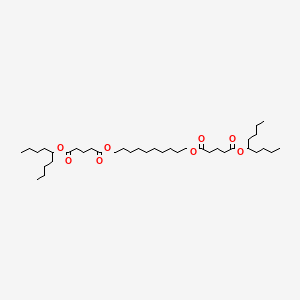
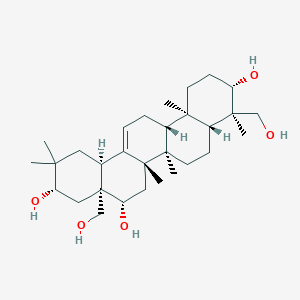
![(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1141224.png)
